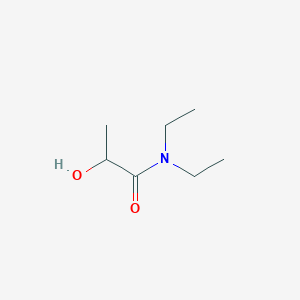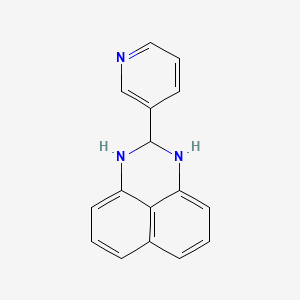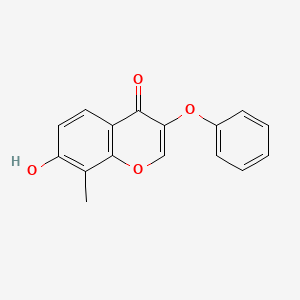![molecular formula C16H18O2S B11996654 4,4'-Thiobis[2,5-xylenol] CAS No. 79718-64-2](/img/structure/B11996654.png)
4,4'-Thiobis[2,5-xylenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also referred to as 4,4’-thiobis(2-tert-butyl-5-methylphenol) .
- The compound is characterized by its antioxidant properties and is commonly used as a stabilizer in various materials.
4,4’-Thiobis[2,5-xylenol]: is a chemical compound with the molecular formula C₁₆H₁₈O₂S and a molecular weight of approximately 274.38 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound exerts its effects primarily through its antioxidant properties.
- It scavenges free radicals, preventing oxidative damage to materials.
- Molecular targets and pathways are not well-documented for this specific compound.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
79718-64-2 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2,5-dimethylphenyl)sulfanyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2S/c1-9-7-15(11(3)5-13(9)17)19-16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
InChI Key |
WMEUAJNEHZPXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)



![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)
![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
